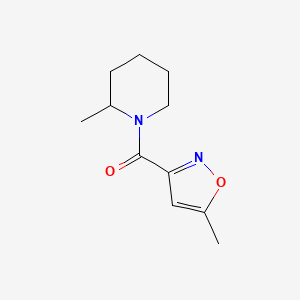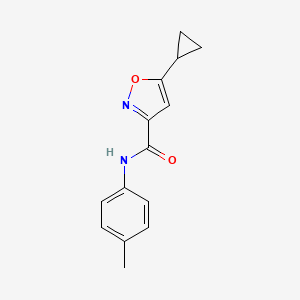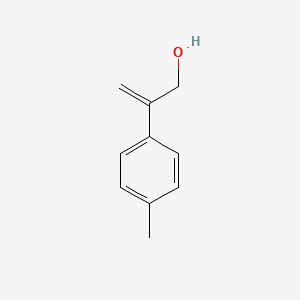
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key enzyme involved in the signaling pathway of B cell receptor (BCR) and plays a critical role in the development and survival of B cells. TAK-659 has been shown to have potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide binds to the active site of BTK and irreversibly inhibits its activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has been shown to induce apoptosis and inhibit proliferation of B cells in vitro and in vivo. Additionally, N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has been shown to decrease the levels of various cytokines and chemokines that are involved in the recruitment and activation of immune cells in the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has several advantages as a research tool, including its potency and specificity for BTK, its irreversible inhibition of BTK activity, and its ability to inhibit downstream signaling pathways. However, N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide also has some limitations, including its relatively short half-life and potential off-target effects.
Orientations Futures
There are several potential future directions for research on N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell malignancies. Another area of interest is the identification of biomarkers that can predict response to N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide and other BTK inhibitors. Additionally, further studies are needed to better understand the potential off-target effects of N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide involves a multi-step process that starts with the reaction of 3-cyanothiophene-2-carboxylic acid with 4-methylpiperidine to form the corresponding amide. The amide is then coupled with 2-bromoacetophenone in the presence of a palladium catalyst to yield the desired product, N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide.
Applications De Recherche Scientifique
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have demonstrated that N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has potent anti-tumor activity in CLL and NHL xenograft models.
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10-2-5-16(6-3-10)9-12(17)15-13-11(8-14)4-7-18-13/h4,7,10H,2-3,5-6,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRYYXKUKIVDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)


![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
